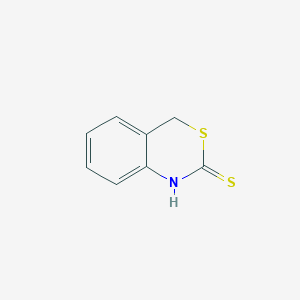

1-碘-2-异氰基苯

描述

Synthesis Analysis

The synthesis of substituted imide and amide derivatives from isocyanates, which are structurally related to 1-Iodo-2-isocyanobenzene, has been reported using a nickel-catalyzed coupling reaction. This reaction involves o-iodobenzoates and haloarenes, suggesting that similar nickel-catalyzed methodologies could potentially be applied to the synthesis of derivatives of 1-Iodo-2-isocyanobenzene .

Molecular Structure Analysis

While the molecular structure of 1-Iodo-2-isocyanobenzene is not directly analyzed in the provided papers, the structure of sterically crowded 1,4-diiodobenzene and its hypervalent iodine compounds has been examined. These studies on related compounds indicate that the presence of iodine can significantly influence the reactivity and the possibility of forming hypervalent iodine species .

Chemical Reactions Analysis

The papers discuss various reactions involving iodobenzene and related compounds. For instance, iodobenzene has been used to catalyze the synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes via a cascade C-O/C-C bond formation . Additionally, iodocyclization reactions of alkynyl benzylic alcohols have been performed to yield iodo-substituted isochromenes and dihydroisobenzofurans . These reactions highlight the versatility of iodine in promoting cyclization and functionalization reactions, which could be relevant to the chemistry of 1-Iodo-2-isocyanobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-2-isocyanobenzene are not directly reported in the provided papers. However, the reactivity of iodobenzene in oxidative cyclization reactions and the synthesis of hypervalent iodine compounds from diiodobenzene suggest that 1-Iodo-2-isocyanobenzene may also form hypervalent iodine species under certain conditions and could exhibit interesting reactivity patterns due to the presence of both the iodo and isocyanate functional groups.

科学研究应用

合成和催化

1-碘-2-异氰基苯和相关的碘芳烃被用作催化底物。例如,它们参与了钯催化的氨基羰化反应,与N,O-二甲基羟胺在高压条件下反应,生成韦因雷布酰胺,产物纯度高,是一种化学选择性反应(Takács, Petz, & Kollár, 2010)。类似地,在含有吡啶基团的N-亲核试剂存在下,碘苯和碘烯烃,包括1-碘-环己烯和1'-碘苯乙烯的氨基羰化反应已经得到系统研究(Gergely, Farkas, Takács, Petz, & Kollár, 2014)。

晶体结构和相互作用

对1-碘-2-异氰基苯衍生物的研究探讨了它们的晶体堆积和分子间相互作用。例如,1-碘-3-硝基苯的晶体堆积由平面分子通过I...I和NO2...NO2相互作用连接(Merz, 2003)。在另一项研究中,对1-碘-3,5-二硝基苯的结构进行了检查,揭示了晶体结构中的重要相互作用(Kobayashi, Kitagawa, Yamada, Yamanaka, Suematsu, Sei, & Yamaguchi, 2007)。

纳米技术和材料科学

在纳米技术中,1-碘-2-异氰基苯衍生物已被用于构建纳米线。例如,1-碘-4-硝基苯分子被用于在室温下在石墨表面上构建纳米线,展示了在材料科学中的潜在应用(Jiang, Wang, & Deng, 2007)。

非线性光学应用

使用1-碘-3-硝基苯,1-碘-2-异氰基苯的衍生物,进行了非线性光学应用的研究。对1-碘-3-硝基苯晶体的生长和表征研究已经进行,表明在非线性光学应用中具有潜在能力(Vijaya Kumar, Srinivasan, Dinagaran, & Balaji, 2016)。

属性

IUPAC Name |

1-iodo-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVUESGQPSOZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2-isocyanobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)

![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)